molecular formula C6H3BrF3N B074565 2-Bromo-3,4,6-trifluoroaniline CAS No. 1481-21-6

2-Bromo-3,4,6-trifluoroaniline

Cat. No.: B074565
CAS No.: 1481-21-6
M. Wt: 225.99 g/mol
InChI Key: MRXOTDULAFLMDA-UHFFFAOYSA-N
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Description

2-Bromo-3,4,6-trifluoroaniline is an organic compound with the molecular formula C6H3BrF3N and a molecular weight of 225.99 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms. This compound is primarily used in research and development within the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4,6-trifluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the following steps:

    Nitration: Aniline is first nitrated to form 2-nitroaniline.

    Bromination: The nitro group is then brominated using bromine in the presence of a catalyst.

    Fluorination: The brominated nitroaniline is subjected to fluorination using a fluorinating agent such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF) under controlled conditions.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4,6-trifluoroaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The amino group can be oxidized to nitro or nitroso derivatives, and the compound can be reduced to form different aniline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like iron powder or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Formation of substituted anilines.

    Electrophilic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

    Oxidation and Reduction: Formation of nitroanilines or reduced aniline derivatives.

Scientific Research Applications

2-Bromo-3,4,6-trifluoroaniline is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Materials Science: In the development of advanced materials, such as polymers and liquid crystals.

    Biology: As a probe in biochemical assays and studies involving enzyme inhibition.

    Medicine: In the design and synthesis of potential therapeutic agents and drug candidates.

    Industry: As an intermediate in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4,6-trifluoroaniline depends on its specific application. In biochemical assays, it may act as an inhibitor or modulator of enzyme activity by interacting with the active site or allosteric sites of the enzyme. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5,6-trifluoroaniline
  • 4-Bromo-2,3,6-trifluoroaniline
  • 2,4,6-Trifluoroaniline
  • 2-Bromo-3,4,6-trimethylaniline

Uniqueness

2-Bromo-3,4,6-trifluoroaniline is unique due to the specific positioning of bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-bromo-3,4,6-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-4-5(10)2(8)1-3(9)6(4)11/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXOTDULAFLMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346779
Record name 2-Bromo-3,4,6-trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481-21-6
Record name 2-Bromo-3,4,6-trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3,4,6-trifluoroaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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